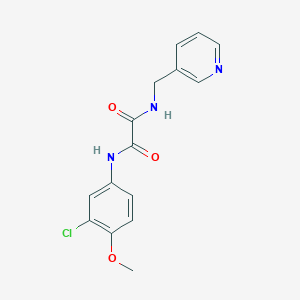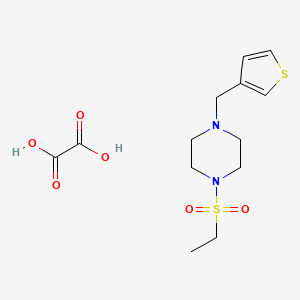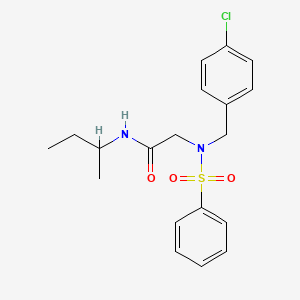![molecular formula C15H18N4O4 B3939848 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B3939848.png)
1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione, also known as NPPD, is a chemical compound that has gained significant attention in scientific research. NPPD belongs to the class of pyrrolidinedione derivatives, which have been widely studied for their potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione is not fully understood, but it is believed to act through multiple pathways. 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which may contribute to its neuroprotective effects. 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has also been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. In animal studies, 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has been shown to improve motor function and reduce oxidative stress in the brain. It has also been shown to reduce inflammation and protect against neuronal damage. In cancer cells, 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has been extensively studied for its potential therapeutic applications. However, 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the dosage and duration of treatment. Further studies are needed to fully elucidate the potential therapeutic applications of 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione.
Zukünftige Richtungen
There are several future directions for research on 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the long-term effects of 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione on cognitive function. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione in different types of cancer and to identify the optimal dosage and duration of treatment. Finally, further studies are needed to fully elucidate the mechanism of action of 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione and to identify potential drug targets for therapeutic intervention.
Conclusion
In conclusion, 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It has been extensively studied for its neuroprotective effects and its potential as an anti-cancer agent. 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has several advantages for use in lab experiments, but also has some limitations. Further studies are needed to fully elucidate the potential therapeutic applications of 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione and to identify potential drug targets for therapeutic intervention.
Wissenschaftliche Forschungsanwendungen
1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. 1-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c20-14-5-6-15(21)18(14)11-16-7-9-17(10-8-16)12-1-3-13(4-2-12)19(22)23/h1-4H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJQSQDOHULZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(4-Nitrophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939768.png)

![4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939779.png)

![N~1~-(2,3-dichlorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3939786.png)

![3-[4-imino-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-3(4H)-yl]-1-propanol](/img/structure/B3939801.png)
![1-methyl-2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3939805.png)
![2-methoxy-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}nicotinamide](/img/structure/B3939830.png)
![2-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B3939837.png)
![N-[(benzylamino)carbonothioyl]leucine](/img/structure/B3939844.png)

![2-(benzoylamino)-N-[1-methyl-2-(2-naphthylamino)-2-oxoethyl]benzamide](/img/structure/B3939866.png)
![diethyl ethyl{3-[(2-nitrophenyl)amino]-3-oxopropyl}malonate](/img/structure/B3939869.png)